N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to a class of pyridopyrrolopyrimidine carboxamides, characterized by a fused heterocyclic core and a substituted aromatic carboxamide moiety. These compounds are typically synthesized via condensation of carboxylic acid intermediates with substituted anilines, as outlined in and .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-12-6-5-9-25-18(12)23-19-14(21(25)27)11-16(24(19)2)20(26)22-15-10-13(28-3)7-8-17(15)29-4/h5-11H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQSNNFHBVCSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Introduction of the Dimethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the dimethoxyphenyl group is introduced to the core structure.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives, which are known for their complex structures and potential therapeutic applications. The molecular formula is , and it has a molecular weight of approximately 360.39 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that certain derivatives can effectively target vascular endothelial growth factor receptor-2 (VEGFR-2), a critical player in tumor angiogenesis and growth .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial enzymes or cellular components, inhibiting their function. This property makes it a candidate for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory processes. This application is particularly relevant in treating chronic inflammatory diseases.
Synthesis and Evaluation
A significant body of research focuses on the synthesis of N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide and its analogs. For example:
- A study synthesized various pyrrolo[2,3-d]pyrimidine derivatives and evaluated their biological activities against cancer cell lines . The results indicated that modifications in the phenyl ring significantly influenced anticancer potency.
In vitro assays have been conducted to assess the biological activity of this compound:
- Anticancer Activity : Compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating effective inhibition of cell proliferation.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to standard antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context but generally involve binding to the active site of an enzyme or receptor, thereby modulating its activity. This can lead to various downstream effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- logP Trends : The N-(2,3-dimethylphenyl) analog exhibits high lipophilicity (logP = 3.56), while the N,N-diethyl variant is significantly more hydrophilic (logP = 1.64) due to reduced aromaticity and increased alkyl substitution . The 2,5-dimethoxyphenyl group in the target compound may further elevate logP compared to methyl-substituted analogs, as methoxy groups are more polarizable.
- Steric Effects : Substituents like 2-ethyl or 3-methoxypropyl introduce bulkier side chains, which may hinder binding in sterically constrained active sites compared to smaller groups (e.g., methyl) .
Impact of Substituents :
- Bulky Substituents (e.g., Ethyl) : May reduce reaction yields due to steric hindrance during condensation .
Spectroscopic and Computational Insights
- NMR Profiling : highlights that substituent changes (e.g., methyl vs. methoxy) alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), indicating modified electronic environments. For instance, methoxy groups in the 2,5-positions would deshield adjacent protons due to electron-withdrawing effects .
- logP/logD Predictions : Computational models (e.g., ACD/Labs) suggest that the 2,5-dimethoxyphenyl group increases logP by ~0.5 units compared to the 2,3-dimethylphenyl analog, aligning with trends observed in other methoxy-substituted aromatics .
Recommendations for Future Work :
- Direct synthesis and characterization of the 2,5-dimethoxyphenyl variant.
- In vitro assays to correlate structural differences with activity (e.g., kinase inhibition).
Biological Activity
N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of various starting materials that form the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core structure. The detailed synthetic pathway typically includes the formation of key intermediates followed by cyclization and functionalization steps to yield the final product.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines. The biological evaluation often involves in vitro assays to determine the cytotoxic effects against specific cancer types.
Table 1: Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 6.26 ± 0.33 | DNA binding and enzyme inhibition |
| Compound B | HCC827 (Lung) | 6.48 ± 0.11 | Induction of apoptosis |
| Compound C | NCI-H358 (Lung) | 5.50 ± 0.20 | Cell cycle arrest |
These compounds exert their effects through various mechanisms including DNA intercalation and inhibition of DNA-dependent enzymes, which are critical for cancer cell survival and proliferation .
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism. For example, it has shown promising results as an inhibitor of human recombinant alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase .
Table 2: Enzyme Inhibition Potency
| Enzyme Tested | IC50 (µM) |
|---|---|
| Human Tissue-Nonspecific Alkaline Phosphatase (h-TNAP) | 12.5 |
| Ecto-5′-Nucleotidase (h-e5-NT) | 15.0 |
Case Study 1: Lung Cancer Treatment
A study involving the administration of this compound to A549 lung cancer cells demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Inhibition of Metabolic Enzymes
In another investigation focusing on metabolic pathways in cancer cells, the compound exhibited significant inhibition of ecto-nucleotide triphosphate diphosphohydrolase activity. This inhibition correlated with decreased ATP levels in treated cells, suggesting a potential mechanism for its antitumor efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
